Cas no 1346606-39-0 (Azoxystrobin-d4)

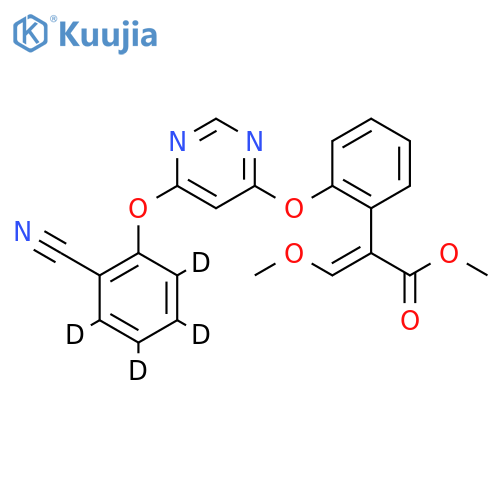

Azoxystrobin-d4 structure

商品名:Azoxystrobin-d4

CAS番号:1346606-39-0

MF:C22H17N3O5

メガワット:407.412132024765

CID:1058024

Azoxystrobin-d4 化学的及び物理的性質

名前と識別子

-

- D4-Azoxystrobin

- Azoxystrobin-d4

-

- インチ: 1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13+/i3D,5D,7D,9D

- InChIKey: WFDXOXNFNRHQEC-IRBJAXQRSA-N

- ほほえんだ: O(C1C=C(N=CN=1)OC1C([2H])=C([2H])C([2H])=C([2H])C=1C#N)C1C=CC=CC=1/C(=C\OC)/C(=O)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 30

- 回転可能化学結合数: 8

- 複雑さ: 646

- トポロジー分子極性表面積: 104

Azoxystrobin-d4 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A874082-10mg |

Azoxystrobin-d4 |

1346606-39-0 | ≥98 atom % D | 10mg |

¥40,500.00 | 2022-09-03 | |

| A2B Chem LLC | AW54793-10mg |

Azoxystrobin-d4 |

1346606-39-0 | 10mg |

$4452.00 | 2024-04-20 | ||

| A2B Chem LLC | AW54793-1mg |

Azoxystrobin-d4 |

1346606-39-0 | 1mg |

$678.00 | 2024-04-20 | ||

| TRC | A965152-10mg |

Azoxystrobin-d4 |

1346606-39-0 | 10mg |

$ 4460.00 | 2023-04-19 | ||

| TRC | A965152-25mg |

Azoxystrobin-d4 |

1346606-39-0 | 25mg |

$ 6180.00 | 2023-04-19 | ||

| A2B Chem LLC | AW54793-25mg |

Azoxystrobin-d4 |

1346606-39-0 | 25mg |

$6123.00 | 2024-04-20 | ||

| TRC | A965152-1mg |

Azoxystrobin-d4 |

1346606-39-0 | 1mg |

$ 574.00 | 2023-04-19 |

Azoxystrobin-d4 関連文献

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

1346606-39-0 (Azoxystrobin-d4) 関連製品

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量